Tert-butyl (5-chloro-2-(2-oxopropyl)phenyl)carbamate
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Overview
Description
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and an oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate typically involves the reaction of 5-chloro-2-(2-oxopropyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxopropyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-chloroethyl)carbamate
- tert-Butyl N-(2-oxopropyl)carbamate
- tert-Butyl N-(5-chlorophenyl)carbamate
Uniqueness
tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is unique due to the presence of both a chloro-substituted phenyl ring and an oxopropyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H18ClNO3 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-9(17)7-10-5-6-11(15)8-12(10)16-13(18)19-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,16,18) |
InChI Key |
OQKZDSAXTAFPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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